

Chemical structure and properties of Dibekacin sulfate for research

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Compound of Interest

Compound Name: *Dibekacin (sulfate)*

Cat. No.: *B12423193*

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Dibekacin Sulfate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Dibekacin sulfate. The information is intended to support research and development efforts in the fields of antimicrobial drug discovery and infectious disease.

Chemical Structure and Physicochemical Properties

Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. It is supplied as a sulfate salt, a white to yellowish-white powder.

Chemical Structure:

- IUPAC Name: (2S,3S,4S,5S,6R)-4-amino-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2R,3R,6R)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol, sulfate salt[1]
- CAS Number: 58580-55-5[1][2]
- Chemical Formula: $C_{18}H_{37}N_5O_8 \cdot xH_2SO_4$

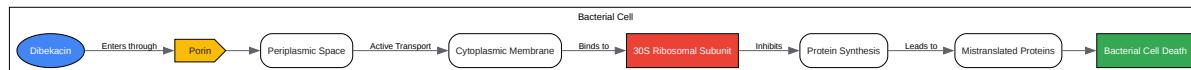
- Molecular Weight: 451.5 g/mol (free base)[3]

Physicochemical Data:

Property	Value	Reference
Appearance	White to yellowish-white powder	
Solubility	Very soluble in water; Practically insoluble in ethanol. [4]	[4]
Melting Point	Data not available for the sulfate salt.	
pKa	Data not available.	
Storage	Store at 2°C - 8°C.[2]	[2]

Mechanism of Action

Dibekacin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4] As an aminoglycoside, its primary target is the bacterial ribosome.



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Figure 1: Mechanism of action of Dibekacin sulfate.

The process begins with the entry of Dibekacin into the bacterial cell, followed by irreversible binding to the 30S ribosomal subunit. This binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template. The resulting production of

nonfunctional or toxic proteins leads to disruption of the cell membrane and ultimately, bacterial cell death.[\[4\]](#)

Antibacterial Spectrum and Resistance

Dibekacin sulfate has a broad spectrum of activity, particularly against Gram-negative bacteria. It is also effective against some Gram-positive organisms.

In Vitro Activity of Dibekacin:

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Pseudomonas aeruginosa	1	4	[5]
Escherichia coli	≤3.13	≤3.13	[6]
Klebsiella pneumoniae	≤3.13	≤3.13	[6]
Staphylococcus aureus (MSSA & MRSA)	3.13	3.13	[6]

Resistance Mechanisms:

The primary mechanism of resistance to Dibekacin and other aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the drug, preventing it from binding to the ribosome.

Pharmacokinetics and Pharmacodynamics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Dibekacin sulfate is crucial for its application in research.

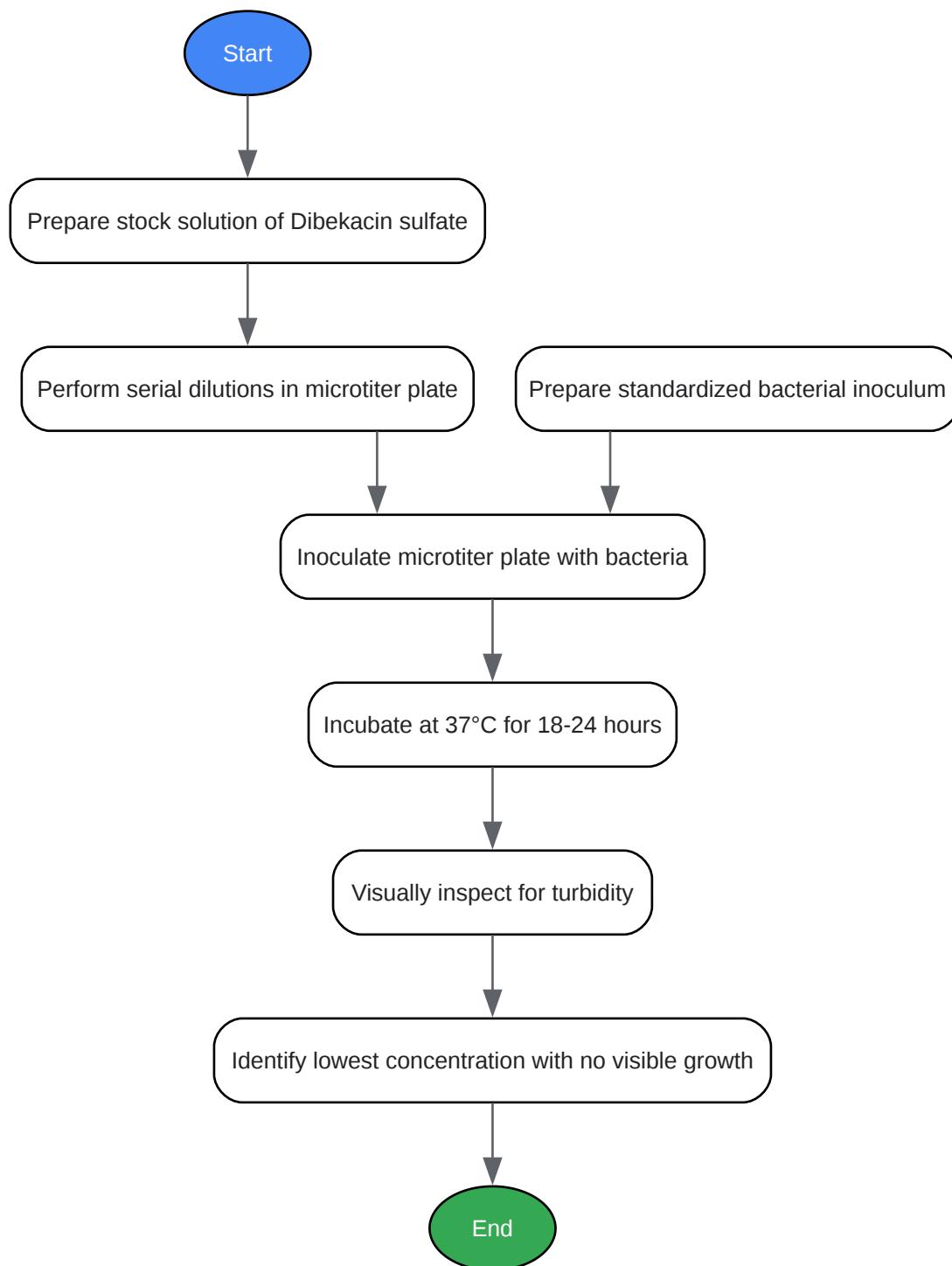
Pharmacokinetic Parameters in Humans (1.5 mg/kg intramuscular dose):

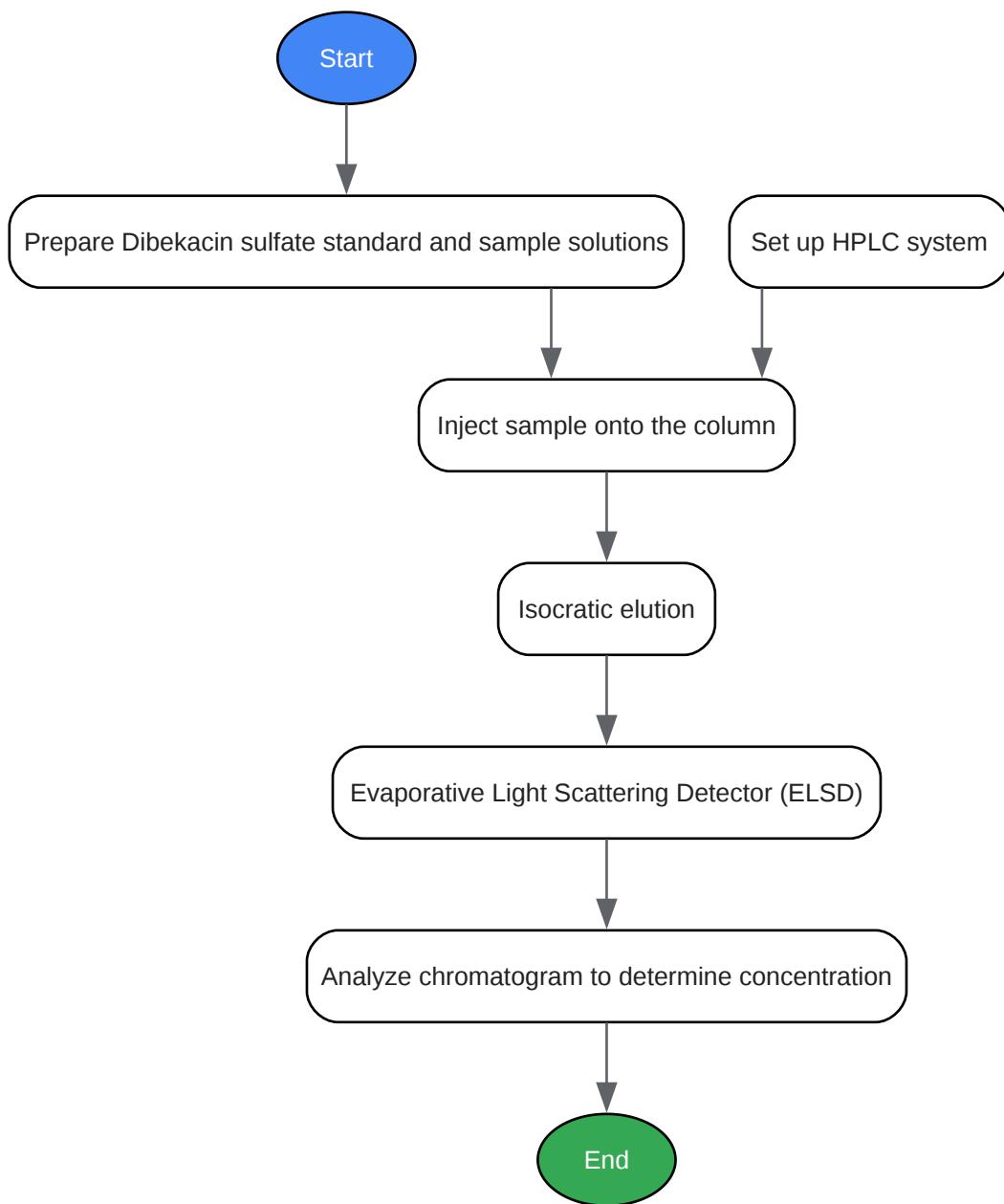
Parameter	Value	Reference
Time to Peak Concentration (T _{max})	~1 hour	
Peak Serum Concentration (C _{max})	6-8 µg/mL	
Elimination Half-life (t _½)	2-2.5 hours	
Excretion	Primarily renal	

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following provides a general workflow for determining the MIC of Dibekacine sulfate using the broth microdilution method.





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